Improved Kinase Selectivity Compared to Previous Trk Inhibitor Compounds
AZ-23 demonstrates significantly improved selectivity over earlier Trk inhibitor compounds. In a broad kinase selectivity panel of 177 kinases (Millipore Kinase Profiler), AZ-23 at 500 nM significantly inhibited (>75% inhibition) only a small subset of enzymes. This contrasts with the broader inhibition patterns often seen with less optimized compounds, providing a cleaner pharmacological tool [1]. The compound maintains a >10-fold specificity window for TrkA over its closest off-target, FGFR1, and >25-fold over a broad panel of other kinases .
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | IC50 TrkA = 2 nM; FGFR1 = 24 nM; Flt3 = 52 nM; Ret = 55 nM; MuSk = 84 nM; Lck = 99 nM. |
| Comparator Or Baseline | Previous compounds (as described in source publication) |
| Quantified Difference | Demonstrated improved selectivity over previous compounds [2]. >10-fold specificity for TrkA over FGFR1, >25-fold over a broad panel . |
| Conditions | In vitro biochemical kinase inhibition assays and a 177-kinase panel profiling. |
Why This Matters
This defined selectivity profile is crucial for researchers aiming to attribute biological effects specifically to Trk pathway modulation rather than confounding off-target activities, ensuring more definitive and reproducible results.
- [1] Chemical Probes Portal. (2021). Probe AZD1332. Off-Target Selectivity Assessments. View Source
- [2] Thress, K., et al. (2009). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. Mol Cancer Ther, 8(7), 1818-1827. View Source
